Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate
Description
Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate is a synthetic organic compound with the molecular formula C21H27N3O3S and a molecular weight of 401.5 g/mol . Its structure features a piperazine core substituted with a phenyl group, a thiophene ring, and an ethyl oxoacetate moiety.
Properties
IUPAC Name |
ethyl 2-oxo-2-[[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-27-21(26)20(25)22-16(2)19(18-10-7-15-28-18)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBAOIBYMZERLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of Intermediate: A precursor such as 1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine is synthesized via a nucleophilic substitution reaction where thiophene is reacted with 4-phenylpiperazine under suitable conditions.
Step 2 Formation of the Final Product: The intermediate is then reacted with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to yield ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate. The reaction is carried out under anhydrous conditions and may require a catalytic amount of a Lewis acid such as aluminum chloride to promote the esterification process.
Industrial Production Methods
While specific industrial production methods may vary, large-scale synthesis typically involves the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones, using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The piperazine ring can be reduced to its corresponding piperidine derivative using hydrogenation over palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid under mild conditions.
Reduction: Hydrogenation with palladium on carbon in a hydrogen atmosphere.
Substitution: Nitric acid for nitration, bromine for bromination, often carried out in a nonpolar solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivative.
Substitution: Nitro or bromo derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has indicated that derivatives of the compound exhibit significant anticonvulsant properties. A study synthesized a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] pyrrolidine derivatives and tested them for anticonvulsant activity. The findings revealed that many of these compounds were effective in various seizure models, suggesting their potential as therapeutic agents for epilepsy .
Antidepressant Properties
The compound's structure, featuring a piperazine moiety, is similar to known antidepressants. Studies have explored its effects on neurotransmitter systems, indicating possible antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels could be mechanisms through which these compounds exert their effects .
Neuropharmacology
Cognitive Enhancers
Some derivatives of this compound have been investigated for their cognitive-enhancing properties. In preclinical studies, they demonstrated improvements in memory and learning tasks, potentially benefiting conditions like Alzheimer's disease or other cognitive impairments .
Pharmaceutical Formulations
Cosmetic Applications
The compound has been explored in the formulation of topical products due to its bioactive properties. Research indicates that formulations incorporating ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate can enhance skin hydration and elasticity, making it a candidate for anti-aging products .
Case Study 1: Anticonvulsant Efficacy
In a controlled study, various derivatives were administered to mice subjected to maximal electroshock and pentylenetetrazole tests. Results indicated that most compounds exhibited anticonvulsant effects, with specific derivatives showing promise for further development into clinical applications .
Case Study 2: Cognitive Enhancement
A study evaluated the cognitive effects of a derivative in aged rats using maze tests. The results demonstrated improved performance in learning tasks, suggesting potential applications in treating age-related cognitive decline .
Mechanism of Action
The compound's mechanism of action is primarily determined by its ability to interact with specific molecular targets such as receptors, enzymes, or ion channels. The presence of the piperazine and thiophene rings allows for versatile binding interactions, potentially modulating various biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Piperazine Derivatives
Target Compound vs. Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride :
The target compound’s 4-phenylpiperazine and thiophene substituents increase lipophilicity compared to the simpler piperazine-oxoacetate analog. This may enhance blood-brain barrier penetration, making the target compound more suitable for central nervous system (CNS) applications. The hydrochloride salt in the simpler analog improves aqueous solubility but reduces bioavailability in lipid-rich environments.- Target Compound vs. However, the phenylamino acetic acid moiety in the latter compound may reduce metabolic stability compared to the target’s ethyl ester group.
Thiophene-Containing Analogues
- Target Compound vs. Compound 6o :
The tetrahydrobenzo[b]thiophene core in 6o increases rigidity and planarity compared to the target’s standalone thiophene. This structural difference could influence π-π stacking interactions with biological targets. The hydroxyphenyl group in 6o enhances solubility but may limit membrane permeability.
Fluorinated Derivatives
- Target Compound vs. 4-(2-Fluorobenzoyl)-piperazin-1-ium trifluoroacetate : Fluorine substitution in the latter compound improves metabolic stability and electron-withdrawing effects, which may enhance receptor binding.
Research Findings and Implications
- Pharmacological Potential: Piperazine derivatives are known for CNS activity (e.g., antipsychotics). The target compound’s thiophene and phenyl groups may modulate serotonin or dopamine receptor affinity, though specific data are lacking .
- Solubility vs. Bioavailability : Compared to simpler analogs like , the target compound’s lipophilicity may favor tissue penetration but hinder aqueous solubility, necessitating formulation optimization.
- Synthetic Challenges : Introducing multiple aromatic substituents (e.g., phenyl, thiophene) requires careful regioselective control, as seen in and .
Biological Activity
Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 474.57 g/mol. The compound contains a piperazine moiety and a thiophene ring, which are known to influence its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O3S |
| Molecular Weight | 474.57 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 712.7 ± 70.0 °C |
| LogP | 4.28 |
Research indicates that compounds containing the piperazine structure often exhibit significant interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This compound may act as an antagonist or modulator at these sites, potentially influencing mood and cognitive functions.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds, demonstrating that modifications on the piperazine ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds related to Ethyl 2-oxo have shown IC50 values indicating effective inhibition of cell proliferation in human colon cancer cells (HCT116), suggesting a promising avenue for cancer therapy .
Immunomodulatory Effects
In vitro assays have demonstrated that certain derivatives can rescue immune cells from programmed cell death (PD). For example, one study reported that a compound with a similar structure was able to rescue mouse splenocytes to 92% viability at concentrations as low as 100 nM when tested against PD-L1 interactions . This highlights the potential use of Ethyl 2-oxo derivatives in immunotherapy.
Antimicrobial Properties
Compounds derived from piperazine structures have also been evaluated for antimicrobial activity. In one study, related thiadiazole derivatives exhibited significant antimicrobial effects against Staphylococcus aureus and Candida albicans . While specific data on Ethyl 2-oxo's antimicrobial activity is limited, its structural similarities suggest potential effectiveness.
Study on Anticancer Activity
A recent investigation into the anticancer properties of structurally related compounds revealed that certain modifications could enhance their efficacy against specific cancer types. For instance, one compound showed an IC50 value of 4.363 μM against HCT116 cells, outperforming traditional chemotherapeutics like doxorubicin . This underscores the importance of structural optimization in developing effective anticancer agents.
Immunotherapy Applications
Another study focused on the immunomodulatory effects of piperazine derivatives indicated that compounds could significantly enhance T-cell responses by blocking PD-L1 interactions . The implications for cancer immunotherapy are substantial, suggesting that Ethyl 2-oxo derivatives could be explored further in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
